2-(2,3-Dihydroinden-1-ylidenemethyl)furan
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Overview
Description
2-(2,3-Dihydroinden-1-ylidenemethyl)furan is a heterocyclic organic compound that features a furan ring fused with a dihydroindene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydroinden-1-ylidenemethyl)furan typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dihydroinden-1-ylidenemethyl)furan undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Furanones and related compounds.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furans.
Scientific Research Applications
2-(2,3-Dihydroinden-1-ylidenemethyl)furan has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydroinden-1-ylidenemethyl)furan involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Furan: A simpler heterocyclic compound with a five-membered ring containing one oxygen atom.
Indene: A bicyclic compound consisting of a benzene ring fused to a cyclopentene ring.
2,3-Dihydroindene: A hydrogenated derivative of indene.
Uniqueness: 2-(2,3-Dihydroinden-1-ylidenemethyl)furan is unique due to its fused ring structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C14H12O |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-(2,3-dihydroinden-1-ylidenemethyl)furan |
InChI |
InChI=1S/C14H12O/c1-2-6-14-11(4-1)7-8-12(14)10-13-5-3-9-15-13/h1-6,9-10H,7-8H2 |
InChI Key |
AZXWXNYFIDNNDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CO2)C3=CC=CC=C31 |
Origin of Product |
United States |
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